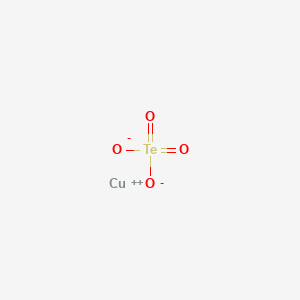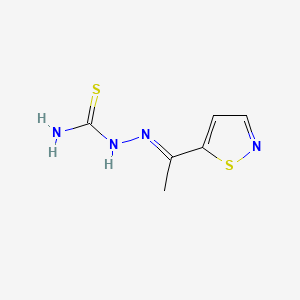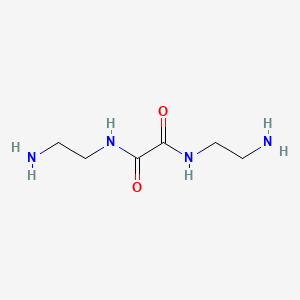
n-Ethyl-2-((4-nitrophenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-2-((4-nitrophenyl)amino)acetamide is an organic compound with the molecular formula C10H13N3O3 It is characterized by the presence of an ethyl group, a nitrophenyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-((4-nitrophenyl)amino)acetamide typically involves the reaction of ethylamine with 4-nitroaniline, followed by acylation with chloroacetic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like sodium carbonate. The mixture is stirred at room temperature and then heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-Ethyl-2-((4-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, alkylated products, and arylated products.
Aplicaciones Científicas De Investigación
n-Ethyl-2-((4-nitrophenyl)amino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Ethyl-2-((4-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the ethyl group.
N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide: Contains a methyl group instead of an ethyl group.
4’-Methyl-2’-nitroacetanilide: Similar nitrophenyl group but different substituents.
Uniqueness
n-Ethyl-2-((4-nitrophenyl)amino)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Propiedades
Número CAS |
923215-82-1 |
|---|---|
Fórmula molecular |
C10H13N3O3 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
N-ethyl-2-(4-nitroanilino)acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-2-11-10(14)7-12-8-3-5-9(6-4-8)13(15)16/h3-6,12H,2,7H2,1H3,(H,11,14) |
Clave InChI |
GSXAZDLQHRNEEP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)


![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)


![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)





